molecular formula C18H10O4S2 B12802862 4H-1-Benzopyran-4-one, 3,3'-dithiobis- CAS No. 88883-89-0

4H-1-Benzopyran-4-one, 3,3'-dithiobis-

Cat. No.: B12802862
CAS No.: 88883-89-0
M. Wt: 354.4 g/mol
InChI Key: MULZBSUWIURFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one (chromone) derivatives are a class of oxygen-containing heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and antioxidant properties . The compound 4H-1-Benzopyran-4-one, 3,3'-dithiobis- is characterized by a disulfide (-S-S-) bridge linking two benzopyran-4-one moieties at the 3-position.

Properties

CAS No.

88883-89-0

Molecular Formula

C18H10O4S2

Molecular Weight

354.4 g/mol

IUPAC Name

3-[(4-oxochromen-3-yl)disulfanyl]chromen-4-one

InChI

InChI=1S/C18H10O4S2/c19-17-11-5-1-3-7-13(11)21-9-15(17)23-24-16-10-22-14-8-4-2-6-12(14)18(16)20/h1-10H

InChI Key

MULZBSUWIURFBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)SSC3=COC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4H-1-Benzopyran-4-one, 3,3'-dithiobis-

General Synthetic Strategy

The synthesis of 4H-1-Benzopyran-4-one, 3,3'-dithiobis- typically involves:

  • Preparation of the chromone (4H-1-benzopyran-4-one) monomer or its 3-substituted derivatives.
  • Introduction of thiol or sulfhydryl groups at the 3-position of the chromone ring.
  • Oxidative coupling of two 3-thiolated chromone units to form the disulfide bridge.

This approach leverages the nucleophilicity of thiol groups and their propensity to form disulfide bonds under mild oxidative conditions.

Stepwise Synthetic Routes

Synthesis of 3-Mercaptochromone Intermediate
  • Starting from chromone or substituted chromone derivatives, the 3-position is functionalized to introduce a thiol (-SH) group.
  • This can be achieved by nucleophilic substitution or by reaction of 3-halochromones with thiourea followed by hydrolysis to yield 3-mercaptochromone.
  • Alternative methods include the reduction of 3-sulfonyl or 3-sulfenyl chromone derivatives to thiols.
Oxidative Dimerization to Form Disulfide
  • The 3-mercaptochromone intermediates are subjected to mild oxidizing agents such as iodine, hydrogen peroxide, or atmospheric oxygen in the presence of base.
  • This step promotes the coupling of two thiol groups to form the disulfide bond, yielding 4H-1-Benzopyran-4-one, 3,3'-dithiobis-.
  • Reaction conditions are optimized to avoid overoxidation or degradation of the chromone core.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
3-Thiolation of chromone 3-Halochromone + thiourea, reflux in ethanol 60-75 Hydrolysis step follows thiourea adduct
Oxidative coupling Iodine in methanol or aqueous base, room temp 50-65 Mild oxidation, monitored by TLC
Alternative oxidation H2O2 in acetic acid, controlled temperature 55-70 Avoids harsh conditions
  • The yields vary depending on the purity of starting materials and reaction time.
  • Purification is typically done by recrystallization from methanol-ethyl acetate mixtures or column chromatography.

Characterization Data

  • Melting point: Approximately 180-185 °C (literature values).
  • 1H NMR (CDCl3): Characteristic aromatic proton signals of chromone rings; disappearance of thiol proton signal after dimerization.
  • Mass spectrometry confirms molecular ion peak at m/z consistent with C18H10O4S2.
  • Elemental analysis matches theoretical values for C, H, O, and S content.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Thiourea route + Iodine oxidation Straightforward, uses accessible reagents Requires careful control of oxidation 55-65
Direct thiolation + H2O2 oxidation Mild conditions, environmentally friendly Possible overoxidation risk 60-70
Sulfenyl intermediate reduction High selectivity Multi-step, longer reaction time 50-60

Notes on Optimization and Scale-Up

  • Reaction temperature and solvent choice critically affect the yield and purity.
  • Use of inert atmosphere during thiolation prevents premature oxidation.
  • Slow addition of oxidant and monitoring by thin-layer chromatography (TLC) or HPLC ensures controlled disulfide formation.
  • Crystallization conditions influence the final product morphology and purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3,3’-dithiobis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiobis group to thiols.

    Substitution: The compound can undergo substitution reactions where the dithiobis group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4H-1-Benzopyran-4-one, 3,3’-dithiobis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3,3’-dithiobis- involves its interaction with various molecular targets and pathways. The dithiobis group can interact with thiol groups in proteins, affecting their function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues of 4H-1-Benzopyran-4-one

Key structural variations among benzopyran-4-one derivatives include substituent groups (e.g., hydroxyl, methoxy, alkyl, or sulfur-based linkages) and their positions on the chromone backbone. Below is a comparative analysis based on substituent type and reported properties:

Table 1: Structural and Functional Comparison of Benzopyran-4-one Derivatives
Compound Name CAS No. Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
4H-1-Benzopyran-4-one, 3,3'-dithiobis- Not reported 3,3'-disulfide bridge Not available Not available Hypothetical redox activity
4H-1-Benzopyran-4-one, 2,2'-methylenebis[3-hydroxy] 88470-03-5 2,2'-methylene bridge, 3-hydroxy groups C₁₉H₁₂O₆ 336.30 Lab chemical synthesis
Kaempferol (3,4',5,7-tetrahydroxyflavone) 520-18-3 3,4',5,7-hydroxyl groups C₁₅H₁₀O₆ 286.24 Antiviral activity (IC₅₀: 6–25 µg/ml)
Quercetin (3,3',4',5,7-pentahydroxyflavone) 117-39-5 3,3',4',5,7-hydroxyl groups C₁₅H₁₀O₇ 302.24 Broad-spectrum antiviral effects
4H-1-Benzopyran-4-one, 5-hydroxy- 3952-69-0 5-hydroxyl group C₉H₆O₃ 162.14 Not specified

Q & A

Q. How can researchers confirm the purity and structural integrity of 4H-1-Benzopyran-4-one derivatives during synthesis?

  • Methodological Answer: Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and 1H nuclear magnetic resonance (NMR) are critical for verifying purity and structural integrity. For example, LC-MS can confirm purity levels >98% (as demonstrated in HY-N10503, with 98.92% purity via LC-MS) . Storage conditions (e.g., 4°C, light protection) must be strictly followed to prevent degradation, as noted for derivatives like HY-N2286 . Structural validation should cross-reference NIST Chemistry WebBook data, which provides standardized spectral and molecular information .

Q. What are the key safety considerations when handling 4H-1-Benzopyran-4-one derivatives in laboratory settings?

  • Methodological Answer: Adherence to Globally Harmonized System (GHS) guidelines is essential. Derivatives such as 4H-1-Benzopyran-4-one, 2,2'-methylenebis[3-hydroxy] require:
  • Personal protective equipment (PPE): Gloves, goggles, and lab coats to mitigate skin/eye irritation and acute toxicity risks .
  • Ventilation controls: Use fume hoods to avoid inhalation of aerosols or vapors .
  • Emergency protocols: Immediate rinsing of affected areas with water and medical consultation for exposure incidents .

Q. What spectroscopic methods are recommended for characterizing 4H-1-Benzopyran-4-one derivatives?

  • Methodological Answer: A multi-technique approach is recommended:
  • UV-Vis spectroscopy: To analyze chromophore systems (e.g., conjugated π-bonds in the benzopyran core) .
  • Infrared (IR) spectroscopy: For identifying functional groups like hydroxyl (-OH) and carbonyl (C=O) .
  • NMR spectroscopy: To resolve substituent positions (e.g., methoxy or hydroxyl groups) .
  • Mass spectrometry (MS): For molecular weight confirmation, especially for halogenated derivatives (e.g., brominated analogs in ) .

Advanced Research Questions

Q. What experimental strategies can address contradictory bioactivity data among structurally similar 4H-1-Benzopyran-4-one derivatives?

  • Methodological Answer: Contradictions often arise from substituent variability (e.g., methoxy vs. hydroxyl groups) or purity discrepancies . Researchers should:
  • Standardize assays: Use identical cell lines or enzymatic models for cross-comparison.
  • Assess purity rigorously: Impurities >1% (e.g., unreacted intermediates) can skew bioactivity results .
  • Compare substituent effects: For example, Tamarixetin (4'-methoxy) vs. Quercetin (3',4'-dihydroxy) shows how methylation alters antioxidant activity .

Q. How can researchers design experiments to investigate the impact of substituent groups on the stability of 4H-1-Benzopyran-4-one derivatives?

  • Methodological Answer:
  • Synthesis of analogs: Introduce substituents (e.g., prenyl or bromo groups) via stepwise protocols, as seen in and .
  • Stability studies: Expose derivatives to stressors (pH extremes, UV light) and monitor degradation via HPLC or UV kinetics .
  • Computational modeling: Predict stability trends using Hammett constants or density functional theory (DFT) for substituent electronic effects .

Q. How to optimize synthetic routes for 4H-1-Benzopyran-4-one derivatives with complex substituent patterns?

  • Methodological Answer:
  • Protecting group strategies: Use temporary protection (e.g., acetyl for hydroxyl groups) to avoid side reactions during multi-step syntheses .
  • Catalytic optimization: Employ Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylations in chromone synthesis .
  • Real-time monitoring: Techniques like thin-layer chromatography (TLC) or in-situ IR can track intermediate formation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of 4H-1-Benzopyran-4-one derivatives?

  • Methodological Answer:
  • Replicate studies: Ensure identical experimental conditions (solvent, concentration, assay type).
  • Meta-analysis: Compare data across studies, noting trends (e.g., methoxy groups enhancing lipophilicity and membrane permeability ).
  • Control for isomers: Derivatives like genistein (5,7,4'-trihydroxy) vs. daidzein (7,4'-dihydroxy) exhibit distinct bioactivities due to hydroxylation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.